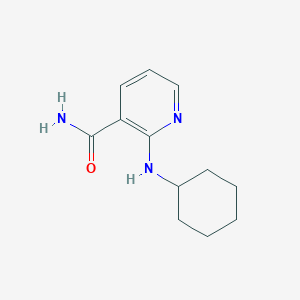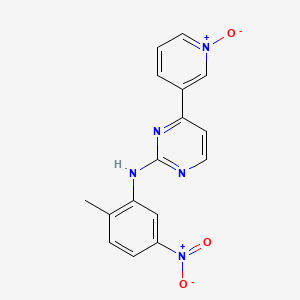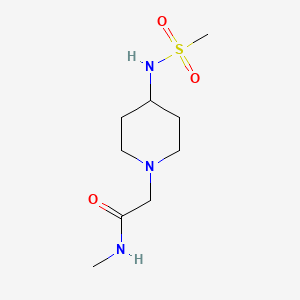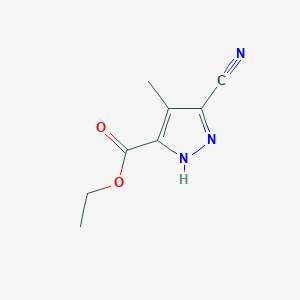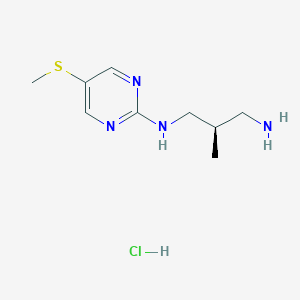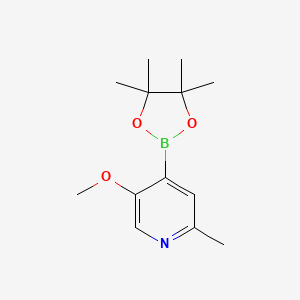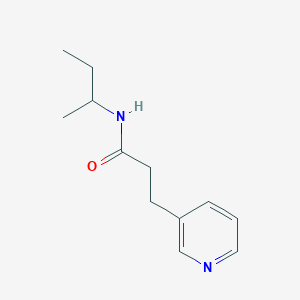![molecular formula C6H12N2O B14900511 (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine is a novel compound that has garnered interest in various fields of scientific research due to its unique structural properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensional structure, which can impart distinct physicochemical properties to the molecules it is part of. This compound is particularly intriguing because it combines the bicyclo[1.1.1]pentane core with a hydrazine functional group, potentially offering a wide range of reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This method involves the reduction of propellane by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with various electrophiles .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through flow photochemical addition of propellane to diacetyl, followed by haloform reaction of the formed diketone . This method allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day, making it suitable for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction can produce primary amines .
Applications De Recherche Scientifique
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity for various targets. The hydrazine group can participate in redox reactions, potentially affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: A core structure used in many bioisosteric replacements.
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)methanol: A similar compound with a methanol group instead of a hydrazine group.
1-Azido-3-heteroaryl bicyclo[1.1.1]pentanes: Compounds with an azido group, used in synthetic organic chemistry.
Uniqueness
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to the presence of both the methoxy and hydrazine groups on the bicyclo[1.1.1]pentane scaffold.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(3-methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C6H12N2O/c1-9-6-2-5(3-6,4-6)8-7/h8H,2-4,7H2,1H3 |
Clé InChI |
WOCJXICYMIIWEH-UHFFFAOYSA-N |
SMILES canonique |
COC12CC(C1)(C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


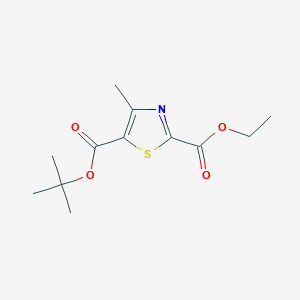
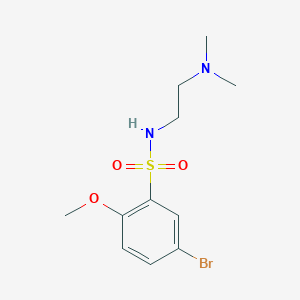
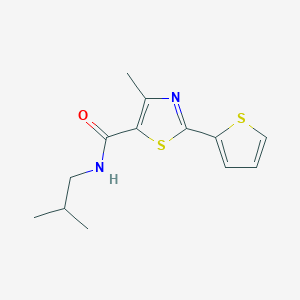
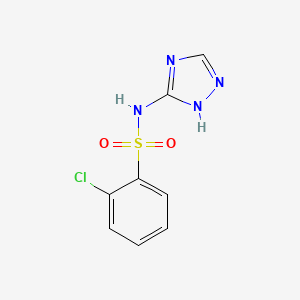
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
